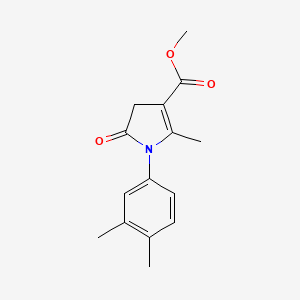
methyl 1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a broader class of organic molecules that have garnered attention for their diverse chemical properties and potential applications in various fields. While specific information on this compound is limited, the general interest in pyrrole derivatives stems from their relevance in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives, including methyl 1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, often involves cyclization reactions such as the Knorr synthesis, followed by various functionalization steps to introduce different substituents. These methods enable the creation of a wide range of compounds with varying properties for diverse applications (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using techniques like infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy. These methods provide detailed insights into the compound's framework, including the arrangement of its atoms and the nature of its chemical bonds, crucial for understanding its reactivity and interactions with other molecules (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. These reactions include, but are not limited to, condensations, cyclizations, and substitutions, enabling the synthesis of complex molecules with potential biological activities. The presence of the pyrrole core lends these compounds interesting electronic and photophysical properties, making them candidates for various applications in organic synthesis and materials science (Matheson et al., 1979).
properties
IUPAC Name |
methyl 1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-6-12(7-10(9)2)16-11(3)13(8-14(16)17)15(18)19-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIGXOYHYNPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5669090.png)
![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669114.png)
![2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5669122.png)
![1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5669128.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5669139.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5669144.png)
![1-benzyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5669151.png)
![2-(3,5-difluorobenzyl)-8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669155.png)
![(1S*,5R*)-3-(2-methoxyisonicotinoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669162.png)
![4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5669170.png)
![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5669176.png)
![9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5669181.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)